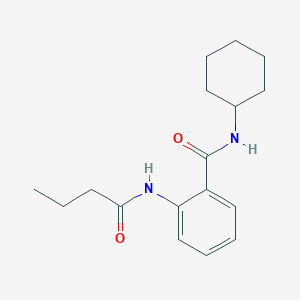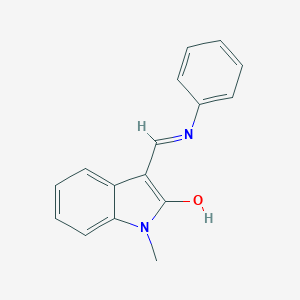![molecular formula C32H28N2O4 B378163 N-[4-({[2-(3,4-dimethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylene}amino)phenyl]acetamide CAS No. 374090-59-2](/img/structure/B378163.png)
N-[4-({[2-(3,4-dimethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylene}amino)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-({[2-(3,4-dimethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylene}amino)phenyl]acetamide is a complex organic compound characterized by its unique structure, which includes a chromenyl group, a dimethoxyphenyl group, and an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[2-(3,4-dimethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylene}amino)phenyl]acetamide typically involves multi-step organic reactionsThe final step involves the formation of the acetamide group through a condensation reaction with acetic anhydride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-({[2-(3,4-dimethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylene}amino)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols under mild to moderate conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced forms of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[4-({[2-(3,4-dimethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylene}amino)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Wirkmechanismus
The mechanism of action of N-[4-({[2-(3,4-dimethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylene}amino)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxyphenylacetamide: Shares structural similarities but differs in the positioning of the dimethoxyphenyl group.
Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]: Another related compound with a simpler structure.
Uniqueness
N-[4-({[2-(3,4-dimethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylene}amino)phenyl]acetamide is unique due to its complex structure, which imparts distinct chemical and biological properties. Its combination of chromenyl, dimethoxyphenyl, and acetamide groups makes it a versatile compound with diverse applications .
Eigenschaften
CAS-Nummer |
374090-59-2 |
|---|---|
Molekularformel |
C32H28N2O4 |
Molekulargewicht |
504.6g/mol |
IUPAC-Name |
N-[4-[[2-(3,4-dimethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylideneamino]phenyl]acetamide |
InChI |
InChI=1S/C32H28N2O4/c1-21(35)34-25-16-14-24(15-17-25)33-20-27-31(22-9-5-4-6-10-22)26-11-7-8-12-28(26)38-32(27)23-13-18-29(36-2)30(19-23)37-3/h4-20,31H,1-3H3,(H,34,35) |
InChI-Schlüssel |
UTIOATQHHOGLQY-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)N=CC2=C(OC3=CC=CC=C3C2C4=CC=CC=C4)C5=CC(=C(C=C5)OC)OC |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)N=CC2=C(OC3=CC=CC=C3C2C4=CC=CC=C4)C5=CC(=C(C=C5)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B378080.png)
![4,5-dimethyl-2-[(2-methylpropanoyl)amino]-N-phenylthiophene-3-carboxamide](/img/structure/B378081.png)
![2-(2-furyl)-4-[(4-iodoanilino)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B378082.png)
![2-({[2-Chloro-5-(trifluoromethyl)phenyl]amino}methylene)benzo[b]thiophen-3-one](/img/structure/B378083.png)
![Ethyl 4-(6-methoxy-2-naphthyl)-5-methyl-2-[(4-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B378084.png)
![1-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]methanimine](/img/structure/B378086.png)

![4-[(2-Methylphenyl)imino]-1-phenyl-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B378088.png)
![(2E)-2-{[(4-NITROPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE](/img/structure/B378089.png)

![3,4-dimethoxybenzyl[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]formamide](/img/structure/B378095.png)

![2,9-dimethyl-9H-imidazo[1,2-a]benzimidazole](/img/structure/B378102.png)
![2-[(1-butyl-1H-benzimidazol-2-yl)amino]ethanol](/img/structure/B378103.png)
